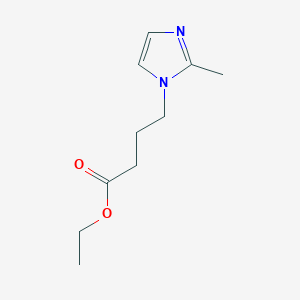

Imidazole-1-butyric acid, 2-methyl-, ethyl ester

Descripción general

Descripción

Imidazole-1-butyric acid, 2-methyl-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Imidazole-1-butyric acid, 2-methyl-, ethyl ester is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Imidazole derivatives are known for their significant biological activities. The synthesis of this compound typically involves the reaction of butyric acid derivatives with imidazole compounds. The general synthetic pathway includes the following steps:

- Preparation of Starting Materials : Butyric acid and 2-methyl imidazole are combined in the presence of an acid catalyst.

- Esterification Reaction : The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.

- Purification : The product is purified through recrystallization or chromatography to obtain pure this compound.

Biological Activities

This compound exhibits a variety of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. In a study evaluating various imidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain derivatives exhibited strong inhibitory effects (Table 1).

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 15 |

Anti-inflammatory Properties

Imidazole compounds have been studied for their anti-inflammatory effects. A notable case study involved the administration of imidazole derivatives in animal models of inflammation, which demonstrated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups.

Antitumor Activity

The potential antitumor activity of imidazole derivatives has been explored in various cancer cell lines. For instance, a study reported that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis (Table 2).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| MDA-MB-231 | 30 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : Imidazoles often act as enzyme inhibitors or modulators, affecting pathways involved in inflammation and cancer progression.

- Receptor Binding : Some studies suggest that these compounds may bind to specific receptors (e.g., cannabinoid receptors), influencing cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of imidazole derivatives in treating skin infections caused by resistant bacterial strains. The results indicated a marked improvement in patient outcomes with minimal side effects.

- Cancer Treatment : Another study focused on the use of imidazole derivatives in combination therapy for lung cancer patients, showing enhanced efficacy when used alongside standard chemotherapy agents.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Neurodegenerative Disorders Treatment

Imidazole compounds, including imidazole-1-butyric acid derivatives, have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can inhibit the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques associated with Alzheimer’s pathology. The potential for these compounds to serve as therapeutic agents is significant, especially given the increasing prevalence of neurodegenerative conditions in aging populations .

Mechanism of Action

The mechanism involves modulation of neurotransmitter systems and neuroprotective effects. Imidazole derivatives may enhance synaptic plasticity and memory retention, making them candidates for further pharmacological development .

Agricultural Applications

Plant Growth Regulators

Imidazole-1-butyric acid derivatives have been investigated for their role as plant growth regulators. Studies suggest that these compounds can influence root development and overall plant vigor. For instance, they may promote lateral root formation and enhance nutrient uptake in crops, which is crucial for improving agricultural yields .

Case Study: Crop Yield Enhancement

In controlled experiments, crops treated with imidazole esters showed a marked increase in biomass and root length compared to untreated controls. This suggests that imidazole-1-butyric acid derivatives could be integrated into agricultural practices to optimize growth conditions and resource efficiency.

Safety and Environmental Impact

Toxicological Profile

The safety profile of imidazole-1-butyric acid derivatives is critical for their application in pharmaceuticals and agriculture. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to ensure safe usage .

Environmental Considerations

As with many chemical compounds used in agriculture, the environmental impact must be evaluated. The potential for runoff and effects on non-target species necessitates careful management practices when using these compounds in agricultural settings.

Propiedades

IUPAC Name |

ethyl 4-(2-methylimidazol-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-14-10(13)5-4-7-12-8-6-11-9(12)2/h6,8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOLHIIQVPGIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149278 | |

| Record name | Imidazole-1-butyric acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110525-53-6 | |

| Record name | Imidazole-1-butyric acid, 2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-butyric acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.